3,6-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Introduction of Chlorine Atoms: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce chlorine atoms at the desired positions.
Coupling with Benzoxazole Derivative: The benzoxazole moiety can be introduced through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Final Amidation Step: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H18Cl2N2O2S |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
3,6-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C25H18Cl2N2O2S/c1-12-9-13(2)22-19(10-12)29-25(31-22)16-5-4-6-18(14(16)3)28-24(30)23-21(27)17-8-7-15(26)11-20(17)32-23/h4-11H,1-3H3,(H,28,30) |
InChI Key |
AINOSDDJDPQHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=C(C5=C(S4)C=C(C=C5)Cl)Cl)C)C |
Origin of Product |
United States |
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